4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride
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Description
4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride is a chemical compound with the following properties:
- Chemical Formula : C24H22N2O5
- Molecular Weight : 418.453 g/mol
- CAS Number : 767339-44-6
Molecular Structure Analysis
The molecular structure of 4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride consists of a diazepane ring (a seven-membered heterocycle) with a phenoxyacetyl group and a sulfonyl fluoride moiety attached. The phenoxyacetyl group contributes to its lipophilicity, while the sulfonyl fluoride group may play a role in reactivity.
Chemical Reactions Analysis
The reactivity of this compound likely involves nucleophilic substitution reactions at the sulfonyl fluoride group or potential acylation reactions at the phenoxyacetyl moiety. Investigating its reactivity with various nucleophiles and electrophiles would provide valuable insights.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents (e.g., polar, nonpolar, organic, aqueous).
- Melting Point : Determine the melting point to assess its stability and purity.
- Boiling Point : Investigate the boiling point for practical applications.
- Stability : Assess its stability under various conditions (temperature, light, etc.).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially considering the sulfonyl fluoride group.
- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.
- Storage : Store in a cool, dry place away from incompatible materials.
Future Directions
- Biological Studies : Investigate its potential as a pharmacologically active compound.
- Synthetic Optimization : Develop more efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore derivatives to understand structure-function relationships.
Please note that the information provided here is based on available literature and may require further validation. For a more detailed analysis, additional research and experimental data are essential.
properties
IUPAC Name |
4-(2-phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c14-21(18,19)16-8-4-7-15(9-10-16)13(17)11-20-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSUZIZBUZYDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)F)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride |
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